
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes dichloro, dimethoxybenzyl, and dimethylpyridinamine groups.
Vorbereitungsmethoden
The synthesis of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride involves multiple steps, typically starting with the preparation of the core pyridine structure. The synthetic route may include:
Formation of the Pyridine Core: The pyridine core can be synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce chlorine atoms at the 3 and 5 positions of the pyridine ring.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced through nucleophilic substitution reactions.
Final Steps:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Chemischer Reaktionen
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of specific bonds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,5-dichloro-N-(3,4-dimethoxybenzyl)-2,6-dimethyl-4-pyridinamine hydrochloride can be compared with other similar compounds, such as:
3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide: This compound has a similar dichloro and benzyl structure but differs in the functional groups attached to the core structure.
3,5-dichloro-N-(2-{(3,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-N-isopropylbenzamide: This compound has a more complex structure with additional functional groups and a different core structure.
Eigenschaften
CAS-Nummer |
86200-62-6 |
|---|---|
Molekularformel |
C16H19Cl3N2O2 |
Molekulargewicht |
377.7 g/mol |
IUPAC-Name |
3,5-dichloro-N-[(3,4-dimethoxyphenyl)methyl]-2,6-dimethylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H18Cl2N2O2.ClH/c1-9-14(17)16(15(18)10(2)20-9)19-8-11-5-6-12(21-3)13(7-11)22-4;/h5-7H,8H2,1-4H3,(H,19,20);1H |
InChI-Schlüssel |
BWNVZHGADNBYBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)C)Cl)NCC2=CC(=C(C=C2)OC)OC)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


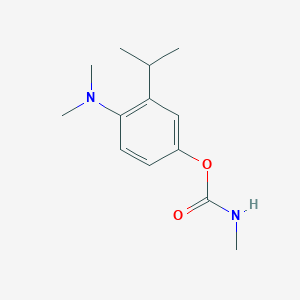

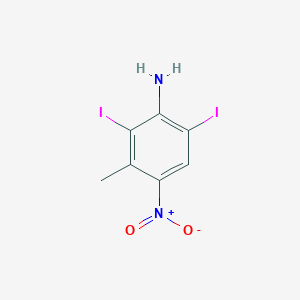
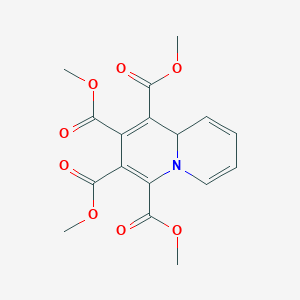

![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
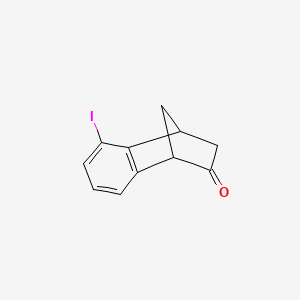
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)
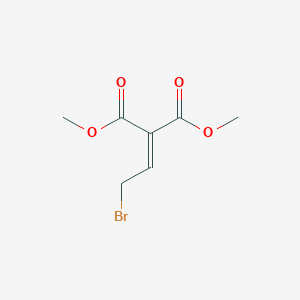

![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)

